Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)-
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Overview
Description
Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)-: is a bicyclic organic compound with the molecular formula C10H18O. This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a four-membered ring.
Synthetic Routes and Reaction Conditions:
Hydration of Sabinene: One common synthetic route involves the hydration of sabinene, a naturally occurring monoterpene, to produce trans-sabinene hydrate. This reaction typically requires acidic conditions and a suitable catalyst.
Hydroboration-Oxidation: Another method involves the hydroboration of sabinene followed by oxidation to yield the target compound.
Industrial Production Methods: The industrial production of this compound often involves large-scale hydration reactions using sabinene derived from essential oils. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-1-ol can undergo oxidation reactions to form various oxidized products, such as ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation typically employs halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Saturated analogs of the compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties. Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The exact mechanism, however, requires further research to fully elucidate.
Comparison with Similar Compounds
Sabinene: The parent compound from which trans-sabinene hydrate is derived.
Thujanol: A structurally related compound with similar properties.
Other Monoterpenes: Compounds like limonene and pinene share similar bicyclic structures.
Uniqueness: Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)- stands out due to its specific stereochemistry and the presence of the hydroxyl group, which imparts unique chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(9,11)6-9/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
IKXCCPWTSIENLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1(C2)O)C(C)C |
Origin of Product |
United States |
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